molecular formula C18H24N4O B5321325 [4-(2,3-DIMETHYLPHENYL)PIPERAZINO](1-ETHYL-1H-PYRAZOL-3-YL)METHANONE

[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](1-ETHYL-1H-PYRAZOL-3-YL)METHANONE

Cat. No.: B5321325
M. Wt: 312.4 g/mol
InChI Key: NXSDJTVXEJUEFQ-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenyl)piperazinomethanone: is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a pyrazole ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dimethylphenyl)piperazinomethanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the pyrazole ring.

    Substitution: Both the piperazine and pyrazole rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction of the pyrazole ring can lead to the formation of hydrazines.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,3-dimethylphenyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.

Medicine

In medicine, 4-(2,3-dimethylphenyl)piperazinomethanone has potential applications as a pharmaceutical agent. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,3-dimethylphenyl)piperazinomethanone involves its interaction with specific molecular targets. The piperazine ring can interact with receptors in the central nervous system, while the pyrazole ring can interact with enzymes involved in metabolic pathways. These interactions can lead to various biological effects, including modulation of neurotransmitter release and inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2,3-dimethylphenyl)piperazinomethanone apart from similar compounds is its specific substitution pattern. The presence of both the 2,3-dimethylphenyl group and the ethyl-substituted pyrazole ring provides unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(1-ethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-4-22-9-8-16(19-22)18(23)21-12-10-20(11-13-21)17-7-5-6-14(2)15(17)3/h5-9H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSDJTVXEJUEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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